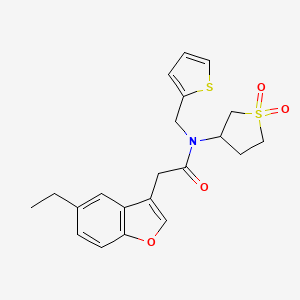

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound features a complex acetamide scaffold with a 5-ethylbenzofuran core, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a thiophen-2-ylmethyl substituent. The ethyl substituent on the benzofuran enhances lipophilicity, which may influence pharmacokinetic parameters such as membrane permeability .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S2/c1-2-15-5-6-20-19(10-15)16(13-26-20)11-21(23)22(12-18-4-3-8-27-18)17-7-9-28(24,25)14-17/h3-6,8,10,13,17H,2,7,9,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITENHTFTLHVFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the individual functional groups. The dioxidotetrahydrothienyl group can be synthesized through the oxidation of tetrahydrothiophene, while the benzofuran group can be prepared via the cyclization of appropriate precursors. The final step involves the coupling of these groups with the thienylmethyl acetamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothienyl group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific molecular pathways.

Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Substituent Variation on the Benzofuran Core

- Nitro groups are associated with enhanced antimicrobial activity in thiadiazole derivatives (e.g., ), but this specific compound’s activity remains uncharacterized .

Variation in N-Substituents

- N-(4-Methoxybenzyl) Analog ():

Substituting the thiophen-2-ylmethyl group with a 4-methoxybenzyl group increases hydrophilicity due to the methoxy oxygen. This may reduce blood-brain barrier penetration compared to the target compound. The methoxy group could also engage in hydrogen bonding, affecting target affinity . - N-(2-Ethylphenyl) Derivative ():

The 2-ethylphenyl substituent introduces steric bulk and aromatic π-π interactions, contrasting with the thiophene’s sulfur-mediated polar interactions. This structural difference may lead to divergent selectivity profiles in enzyme inhibition .

Functional Group Modifications

- This contrasts with the target compound’s benzofuran core, which lacks direct antioxidant motifs .

- Benzothiophene Carboxamide ():

Replacing the benzofuran with a benzothiophene and introducing a carboxamide group alters electronic density and hydrogen-bonding capacity. Benzothiophenes are often associated with kinase inhibition, suggesting possible divergence in biological targets .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly as a modulator of ion channels. This article reviews the current understanding of its biological activity, focusing on its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator.

Chemical Structure

The compound features a complex structure that includes:

- A tetrahydrothiophene moiety with a sulfone group.

- A benzofuran component.

- A thiophenylmethyl acetamide structure.

This unique combination contributes to its pharmacological properties.

GIRK Channel Activation

Recent studies have highlighted the compound's ability to activate GIRK channels, which are crucial in various physiological processes including cardiac rhythm regulation and neuronal signaling. The activation of these channels by the compound was characterized through:

- Potency : The compound demonstrated nanomolar potency in activating GIRK1/2 channels, indicating strong efficacy.

- Selectivity : It showed improved selectivity compared to traditional urea-based GIRK activators, suggesting potential for fewer side effects in therapeutic applications .

Pharmacokinetics and Metabolic Stability

In drug metabolism and pharmacokinetics (DMPK) assays, the compound exhibited:

- Enhanced metabolic stability compared to previous compounds in the same class.

- Favorable pharmacokinetic profiles, which are essential for developing effective therapeutic agents.

Study 1: Activation of GIRK Channels

A study conducted on a series of compounds related to this compound revealed that this compound acts as a potent GIRK channel activator. The findings included:

- Experimental Method : Electrophysiological recordings were used to assess channel activity.

- Results : The compound activated GIRK channels with an EC50 value in the low nanomolar range, demonstrating significant biological activity.

Study 2: Comparative Analysis with Other Compounds

Comparative studies were performed against other known GIRK channel activators. The results indicated that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.